molecular formula C15H17NO B086785 p-Isopropoxydiphenylamine CAS No. 101-73-5

p-Isopropoxydiphenylamine

Cat. No.: B086785
CAS No.: 101-73-5
M. Wt: 227.3 g/mol
InChI Key: CVVFFUKULYKOJR-UHFFFAOYSA-N
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Description

p-Isopropoxydiphenylamine: is an organic compound with the chemical formula C15H17NO . It is characterized by the presence of an isopropoxy group attached to a diphenylamine structure. This compound is typically found in the form of dark gray flakes or a flaky black solid . It is insoluble in water and has a variety of applications in different fields.

Scientific Research Applications

p-Isopropoxydiphenylamine has several applications in scientific research, including:

Safety and Hazards

When heated to decomposition, p-Isopropoxydiphenylamine emits toxic fumes of nitrogen oxides . It should be stored in a tightly closed container under an inert atmosphere, and at refrigerated temperatures . In case of a spill, all sources of ignition should be removed, and the solid spill material should be dampened with 60-70% ethanol and transferred to a suitable container .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Isopropoxydiphenylamine generally involves the reaction of diphenylamine with isopropyl alcohol in the presence of an acid catalyst. The reaction conditions typically include heating the mixture to facilitate the formation of the isopropoxy group on the diphenylamine structure.

Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques to ensure high yield and purity. This could include the use of continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: p-Isopropoxydiphenylamine undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of various oxidation products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Various halogenating agents can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted diphenylamine derivatives .

Mechanism of Action

The mechanism by which p-Isopropoxydiphenylamine exerts its effects involves its interaction with various molecular targets. It can act as an antioxidant by neutralizing free radicals, thereby preventing oxidative damage to cells and materials. The specific pathways involved depend on the context in which the compound is used .

Comparison with Similar Compounds

    4-Isopropoxydiphenylamine: This compound has a similar structure but differs in the position of the isopropoxy group.

    Diphenylamine: Lacks the isopropoxy group but shares the diphenylamine core structure.

Uniqueness: p-Isopropoxydiphenylamine is unique due to the presence of the isopropoxy group, which imparts distinct chemical and physical properties. This makes it particularly useful as an antioxidant in various industrial applications .

Properties

IUPAC Name

N-phenyl-4-propan-2-yloxyaniline
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InChI

InChI=1S/C15H17NO/c1-12(2)17-15-10-8-14(9-11-15)16-13-6-4-3-5-7-13/h3-12,16H,1-2H3
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InChI Key

CVVFFUKULYKOJR-UHFFFAOYSA-N
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Canonical SMILES

CC(C)OC1=CC=C(C=C1)NC2=CC=CC=C2
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Molecular Formula

C15H17NO
Record name P-ISOPROPOXYDIPHENYLAMINE
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DSSTOX Substance ID

DTXSID2020763
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Molecular Weight

227.30 g/mol
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Physical Description

P-isopropoxydiphenylamine appears as dark gray flakes or flaky black solid. (NTP, 1992), Dark gray solid; [HSDB]
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), INSOL IN WATER; SOL IN ACETONE, BENZENE, GASOLINE, ETHYL ALCOHOL
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Density

1.1 (NTP, 1992) - Denser than water; will sink, 1.10
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Color/Form

DARK GRAY FLAKES

CAS No.

101-73-5
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Melting Point

172 to 176 °F (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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